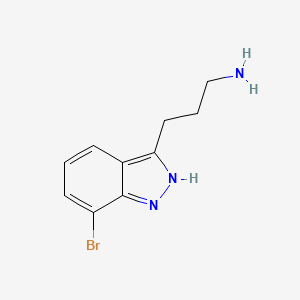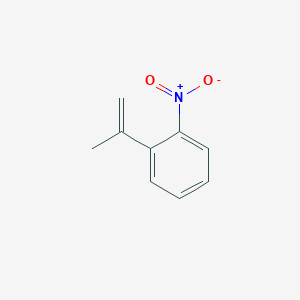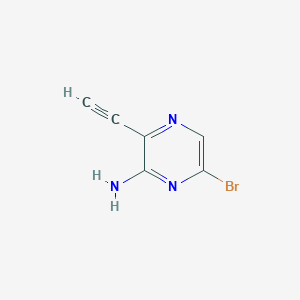![molecular formula C8H10N4 B13139172 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. The structure of 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- consists of a triazole ring fused to a pyridine ring, with a methanamine group attached at the 8th position and a methyl group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- can be achieved through various synthetic routes. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free tandem reaction, which results in the formation of the target compound in good-to-excellent yields .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- typically involve scalable and efficient synthetic routes. The use of continuous flow processes and mechanochemical methods are often employed to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as iodine (I2) in dimethyl sulfoxide (DMSO).
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-linked diheterocycles, while substitution reactions can introduce various functional groups onto the triazolopyridine scaffold .
Applications De Recherche Scientifique
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active sites of c-Met and VEGFR-2 kinases, thereby inhibiting their activity and leading to the suppression of cancer cell proliferation . The compound’s ability to induce apoptosis in cancer cells is also attributed to its interference with intracellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK1/JAK2 inhibitors.
1,2,4-Triazolo[4,3-a]pyrazine: Potential c-Met kinase inhibitors with significant antiproliferative activities against cancer cell lines.
Uniqueness
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- stands out due to its specific structural features, such as the methanamine group at the 8th position and the methyl group at the 3rd position, which contribute to its unique biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-10-11-8-7(5-9)3-2-4-12(6)8/h2-4H,5,9H2,1H3 |
Clé InChI |
ZPAVFJTXLJMWPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C=CC=C2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




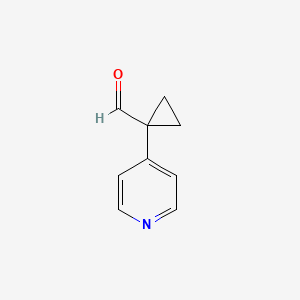

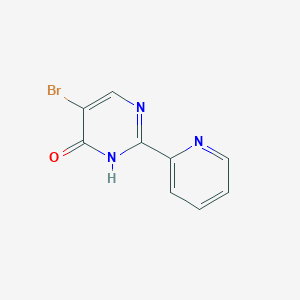
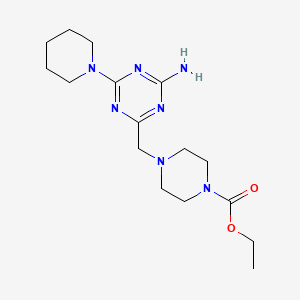
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
